Enzymatic Potency Against MEK
MEK-IN-4 inhibits MEK with an IC50 of 12 nM in cell-free enzymatic assays [1]. This represents a 5- to 6-fold improvement over U0126, which inhibits MEK1 with an IC50 of 72 nM and MEK2 with an IC50 of 58 nM under comparable assay conditions [2]. The potency differential versus PD98059 is approximately 170- to 833-fold (MEK1 IC50 = 2–10 µM; MEK2 IC50 = 50 µM) [3], and versus SL-327 (MEK Inhibitor VII) is 15- to 18-fold (MEK1 IC50 = 180 nM; MEK2 IC50 = 220 nM) . The potency advantage of MEK-IN-4 was a direct goal of the medicinal chemistry campaign that produced Compound 41, which was designed to surpass the lead SH053 (IC50 = 140 nM) [1].
| Evidence Dimension | MEK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | MEK IC50 = 12 nM |
| Comparator Or Baseline | U0126: MEK1 IC50 = 72 nM, MEK2 IC50 = 58 nM; PD98059: MEK1 IC50 = 2–10 µM, MEK2 IC50 = 50 µM; SL-327: MEK1 IC50 = 180 nM, MEK2 IC50 = 220 nM; SH053 (lead): MEK IC50 = 140 nM |
| Quantified Difference | 5–6× vs U0126; ~170–833× vs PD98059; ~15–18× vs SL-327; ~12× vs SH053 lead compound |
| Conditions | Cell-free enzymatic MEK inhibition assay; Wityak et al. 2004 (MEK-IN-4, SH053); Duncia et al. 1998 (U0126); published literature (PD98059, SL-327) |
Why This Matters
Lower IC50 translates to reduced compound consumption per experiment and the ability to achieve full MEK inhibition at concentrations that minimize off-target kinase engagement, which is critical for obtaining interpretable signaling data.
- [1] Wityak J, Hobbs FW, Gardner DS, Santella JB 3rd, Petraitis JJ, Sun JH, Favata MF, Daulerio AJ, Horiuchi KY, Copeland RA, et al. Beyond U0126. Dianion chemistry leading to the rapid synthesis of a series of potent MEK inhibitors. Bioorg Med Chem Lett. 2004;14(6):1483-1486. PMID: 15006386. View Source
- [2] Duncia JV, Santella JB 3rd, Higley CA, Pitts WJ, Wityak J, Frietze WE, Rankin FW, Sun JH, Earl RA, Tabaka AC, et al. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products. Bioorg Med Chem Lett. 1998;8(20):2839-2844. PMID: 9873633. View Source
- [3] Alessi DR, Cuenda A, Cohen P, Dudley DT, Saltiel AR. PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo. J Biol Chem. 1995;270(46):27489-27494. PMID: 7499206. View Source
